molecular formula C16H17NO B3096973 [(3-Phenoxyphenyl)methyl](prop-2-en-1-yl)amine CAS No. 129535-84-8

[(3-Phenoxyphenyl)methyl](prop-2-en-1-yl)amine

Cat. No. B3096973
CAS RN: 129535-84-8
M. Wt: 239.31 g/mol
InChI Key: MRKKRMCHRVRVJF-UHFFFAOYSA-N
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Description

Synthesis Analysis

Propargylamines, a class of compounds to which PPMP belongs, have many pharmaceutical and biological properties . A green approach to synthesize such compounds is very relevant . This review aims to describe the solvent-free synthetic approaches towards propargylamines via A3 and KA2 coupling reactions .


Molecular Structure Analysis

The molecular structure of PPMP is based on structures generated from information available in ECHA’s databases . The molecular formula identifies each type of element by its chemical symbol and identifies the number of atoms of each element found in one discrete molecule of the substance .


Physical And Chemical Properties Analysis

The physical properties of prop-2-en-1-one based compounds, including PPMP, have been investigated using molecular dimension simulations . Several mechanical properties have been calculated such as elastic constant tensors, shear modulus, bulk modulus, Young’s modulus, and Poisson’s ratio .

Scientific Research Applications

Neurodegenerative Disorders

Propargylamine derivatives such as pargyline, rasagiline, and selegiline are used against neurodegenerative disorders like Parkinson’s and Alzheimer’s diseases . These compounds have been found to have an antiapoptotic function, which makes them useful for symptomatic and neuroprotective treatment .

Monoamine Oxidase Inhibitor

Pargyline, a propargylamine derivative, is a monoamine oxidase inhibitor. Among the two isoforms of monoamine oxidase (MAO), MAO-B is responsible for neurodegenerative diseases like Alzheimer’s disease. Pargyline acts as an irreversible selective MAO-B inhibitor drug .

Treatment for Type 1 Diabetes

Being a MAO inhibitor, pargyline is also used for treating type 1 diabetes, and the cardiovascular complications associated with it .

Cancer Treatments

Pargyline also inhibits lysine-specific-demethylase-1 (LSD-1). When used along with the chemotherapeutic agent camptothecin, pargyline was found to enhance LSD-1 inhibition and resulted in induced senescence and growth inhibition of cancer cells . Pargyline was also identified to have inhibitory properties against proline-5-carboxylate reductase-1 (PYCR1), thus making it useful for cancer treatments .

Treatment of Parkinson’s Disease

Rasagiline and selegiline are also MAO-B inhibitors and are found to be effective for the treatment of Parkinson’s disease . The neuroprotective effects of rasagiline were found to be dependent on the propargyl moiety and independent of MAO-B inhibition . Rasagiline prevents apoptosis by reducing oxidative stress and thus stabilizing mitochondrial membranes and has also demonstrated neuro-restorative activities .

Anti-Alzheimer’s Disease Activities

Rasagiline hybrid molecules are found to have anti-Alzheimer’s disease activities .

Solvent-free Synthesis

The compound is also relevant in the solvent-free synthesis of propargylamines, a class of compounds with many pharmaceutical and biological properties .

Laboratory Research

The compound offers a range of applications in laboratory or research endeavors due to its high purity .

properties

IUPAC Name

N-[(3-phenoxyphenyl)methyl]prop-2-en-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO/c1-2-11-17-13-14-7-6-10-16(12-14)18-15-8-4-3-5-9-15/h2-10,12,17H,1,11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRKKRMCHRVRVJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNCC1=CC(=CC=C1)OC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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